3-Fluoro-2-(trifluoromethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

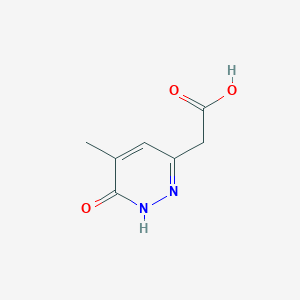

3-Fluoro-2-(trifluoromethyl)benzylamine is an aryl fluorinated building block . It is a clear colorless to yellowish liquid .

Synthesis Analysis

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-(trifluoromethyl)benzylamine is C8H7F4N . The average mass is 193.141 Da and the monoisotopic mass is 193.051468 Da .Chemical Reactions Analysis

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons .Physical And Chemical Properties Analysis

The compound is a clear colorless to yellowish liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 187.4±35.0 °C at 760 mmHg . The vapour pressure is 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol . The flash point is 79.6±17.8 °C . The index of refraction is 1.452 .Aplicaciones Científicas De Investigación

Catalytic Ortho-Fluorination in Medicinal Chemistry : A study by Wang, Mei, and Yu (2009) discusses the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its broad applicability in medicinal chemistry and synthesis. This method's versatility is significant for the introduction of fluorine into complex molecules, a common practice in the development of pharmaceuticals (Wang, Mei, & Yu, 2009).

Trifluoromethylation for Pharmaceutical Preparation : Miura, Feng, Ma, and Yu (2013) presented a Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent, crucial for preparing ortho-trifluoromethyl-substituted benzylamines in medicinal chemistry (Miura, Feng, Ma, & Yu, 2013).

Photoredox Catalysis in Synthetic Organic Chemistry : Koike and Akita (2016) explored the use of photoredox catalysis for radical reactions in the fluoromethylation of carbon-carbon multiple bonds, emphasizing its importance in pharmaceutical and agrochemical fields. This research underscores the significance of trifluoromethyl groups in modern chemistry (Koike & Akita, 2016).

Development of Soluble Fluoro-Polyimides : Xie, Liu, Zhou, Zhang, He, and Yang (2001) synthesized soluble fluoro-polyimides using a fluorine-containing aromatic diamine, highlighting their excellent thermal stability, low moisture absorption, and high hygrothermal stability. This study demonstrates the utility of fluorinated compounds in advanced material science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

Electrophilic Trifluoromethylation in Organic Synthesis : Barata‐Vallejo, Lantaño, and Postigo (2014) reviewed the advances in electrophilic trifluoromethylation reactions with newly discovered reagents, showcasing their applications in the synthesis of organic substrates of biological interest. This illustrates the growing importance of trifluoromethylation in organic synthesis and drug development (Barata‐Vallejo, Lantaño, & Postigo, 2014).

Safety And Hazards

The compound is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMQAQHIEMIVDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246501 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzylamine | |

CAS RN |

771581-62-5 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)